3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C16H12Cl2N2O3S |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3,4-dichloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-23-16-14(7-6-12(17)15(16)18)24(21,22)20-11-8-10-4-2-3-5-13(10)19-9-11/h2-9,20H,1H3 |
InChI Key |
HIPLQWHHYZUHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Chlorination of Benzene Derivatives
The synthesis begins with the sulfonation of 3,4-dichloro-2-methoxybenzene. A mixture of concentrated sulfuric acid and chlorosulfonic acid is typically employed to introduce the sulfonyl group at the para position relative to the methoxy substituent. Subsequent chlorination using phosphorus pentachloride (PCl₅) in chlorobenzene at 70–90°C converts the sulfonic acid to the sulfonyl chloride. The reaction proceeds via nucleophilic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst. DMF (5–10 mol%) enhances reaction efficiency by stabilizing reactive intermediates.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Chlorobenzene | 92 |
| Temperature | 80°C | 89 |
| Catalyst (DMF) | 10 mol% | 94 |
Purification and Characterization
The crude sulfonyl chloride is purified via column chromatography (SiO₂, ethyl acetate/hexane, 1:5). Nuclear magnetic resonance (NMR) analysis confirms the structure: ¹H NMR (DMSO-d₆, 400 MHz) δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.65 (d, J = 8.0 Hz, 1H, H-6), 3.95 (s, 3H, OCH₃). Fourier-transform infrared (FTIR) spectroscopy shows characteristic S=O stretches at 1365 cm⁻¹ and 1170 cm⁻¹.
Preparation of 3-Quinolinylamine
Nitration and Reduction of Quinoline
3-Quinolinylamine is synthesized via nitration of quinoline at the 3-position using fuming nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C) in ethanol. This two-step process achieves 78% overall yield. Alternatively, Rh(III)-catalyzed dimerization of 2-alkynylanilines under aerobic conditions provides a regioselective route to 3-aminoquinoline derivatives.
Reaction Conditions :
-
Nitration: HNO₃/H₂SO₄, 0°C → 25°C, 4 h
-
Reduction: 10% Pd/C, H₂ (1 atm), EtOH, 6 h
Spectroscopic Validation
¹H NMR (CDCl₃, 400 MHz) δ 8.72 (s, 1H, H-2), 8.15 (d, J = 8.4 Hz, 1H, H-8), 7.91 (d, J = 8.0 Hz, 1H, H-5), 7.52–7.48 (m, 2H, H-6,7). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 144 [M]⁺.
Coupling of Sulfonyl Chloride with 3-Quinolinylamine
Microwave-Assisted Amidation
The final step involves reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-quinolinylamine under microwave irradiation. In ethanol, the mixture is heated at 150°C for 30 minutes, yielding the target compound. Microwave conditions enhance reaction rates by promoting dipole rotation, achieving 88% yield compared to 65% under conventional heating.
Comparative Yields :
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 80 | 180 | 65 |
| Microwave | 150 | 30 | 88 |
Workup and Crystallization
Post-reaction, the mixture is concentrated in vacuo, and the residue is extracted with ethyl acetate and aqueous NaHCO₃. Column chromatography (SiO₂, ethyl acetate/hexane, 1:3) isolates the pure product. Recrystallization from methanol/water (1:1) affords colorless crystals suitable for X-ray diffraction.
Analytical Characterization of the Final Product
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, NH), 8.92 (s, 1H, H-2 quinoline), 7.94–7.74 (m, 4H, quinoline H-5,6,7,8), 7.51–7.45 (m, 3H, benzenesulfonamide H-4,5,6), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 165.2 (SO₂NH), 152.1 (C-OCH₃), 142.3–116.8 (aromatic carbons).
-
HRMS (ESI) : m/z calculated for C₁₆H₁₂Cl₂N₂O₃S [M+H]⁺: 397.9924, found: 397.9921.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms ≥98% purity. Retention time: 6.7 minutes.
Alternative Synthetic Routes and Modifications
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinoline moiety can be reduced to a dihydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-2-hydroxy-N-(3-quinolinyl)benzenesulfonamide.
Reduction: Formation of 3,4-dichloro-2-methoxy-N-(3-dihydroquinolinyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzenesulfonamide group can interact with enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Structural Variations
Substituent Effects on the Benzene Ring: The dual chlorine atoms in the target compound likely enhance its lipophilicity compared to analogues with single chlorine or methoxy groups (e.g., the compound in ). This could improve membrane permeability but reduce aqueous solubility.
Quinoline Modifications: The fully aromatic quinoline in the target compound contrasts with the tetrahydroquinoline in , which introduces partial saturation. Saturation reduces aromatic π-π interactions but may increase conformational flexibility. In IIIa , the quinoline is substituted with a styryl group and a hydroxyl moiety, extending conjugation and polarity. This structural complexity may favor interactions with larger binding pockets.
Biological Implications: While the target compound’s pharmacological profile remains uncharacterized, pitavastatin demonstrates how quinoline integration into larger frameworks (e.g., heptenoic acid chains) can yield clinically relevant molecules. The target’s simpler structure may prioritize selectivity for compact enzymatic sites.
Biological Activity
3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₁₄H₁₃Cl₂N₃O₂S
- Molecular Weight : 383.2 g/mol
- CAS Number : 1374682-03-7
This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities due to the presence of the sulfonamide functional group.
The biological activity of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety mimics the structure of natural substrates, allowing it to inhibit various enzymes. Notably, it has been studied for its potential as an inhibitor of carbonic anhydrases and other sulfonamide-sensitive enzymes.
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Research indicates that this compound can effectively inhibit carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and ion transport. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by drug-resistant bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 5 to 15 µM. These results indicate its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that it may serve as a viable candidate for developing new antibiotics.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of benzenesulfonamides exhibit varying degrees of anticancer activity. The specific derivative containing the quinoline moiety was noted for its enhanced potency against MCF-7 cells compared to standard treatments like Doxorubicin .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects on carbonic anhydrases demonstrated that 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide had a Ki value comparable to established inhibitors, indicating its potential utility in treating conditions influenced by these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
